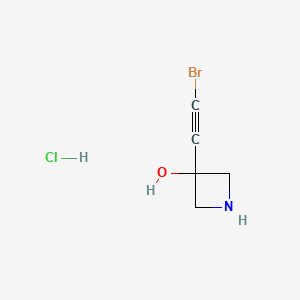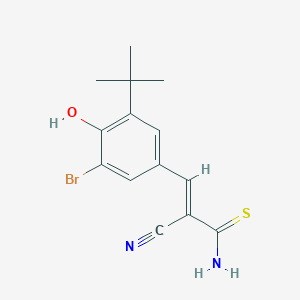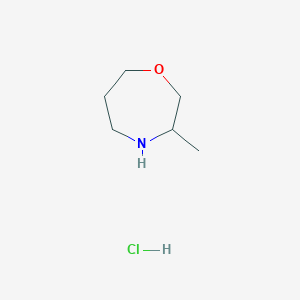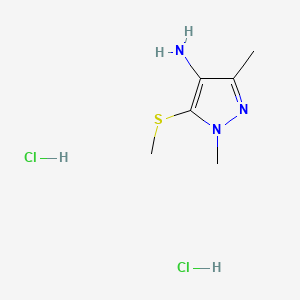
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4S. This compound is characterized by the presence of a pyrazole ring substituted with methyl and methylsulfanyl groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity starting materials
Catalysts: Specific catalysts to enhance reaction rates
Purification: Crystallization or chromatography to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the pyrazole ring
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Applications De Recherche Scientifique
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study enzyme interactions and metabolic pathways
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Modulating receptor activity
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 2-(1,3-dimethyl-5-methylsulfanyl-1,5-dihydro-1,2,4-triazol-1-ium-4-yl)pyridine, iodide
Uniqueness
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H13Cl2N3S |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
1,3-dimethyl-5-methylsulfanylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4-5(7)6(10-3)9(2)8-4;;/h7H2,1-3H3;2*1H |
Clé InChI |
RRRWPFOAFQRRKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N)SC)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



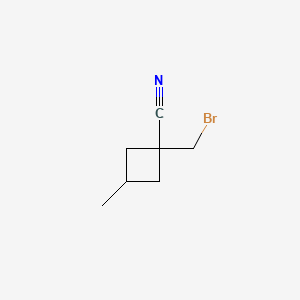

![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
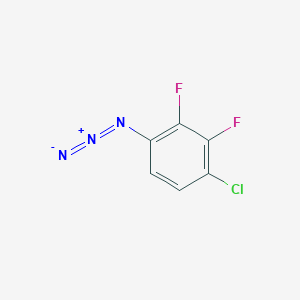

![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)



